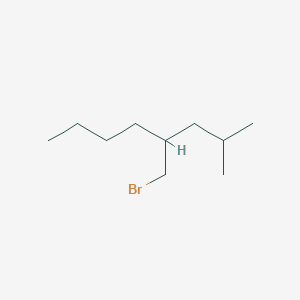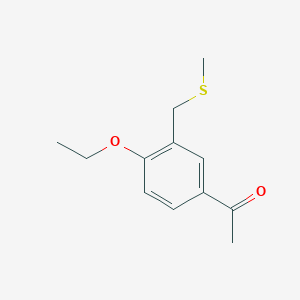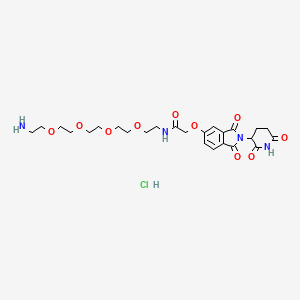
4-(Bromomethyl)-2-methyloctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-methyloctane is an organic compound characterized by a bromomethyl group attached to the fourth carbon of a 2-methyloctane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-methyloctane typically involves the bromination of 2-methyloctane. One common method is the free radical bromination, where 2-methyloctane is treated with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light. The reaction proceeds via a radical mechanism, leading to the selective formation of the bromomethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of bromine and radical initiators in a controlled environment allows for the large-scale synthesis of this compound with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2-methyloctane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Alcohols, nitriles, amines.
Elimination: Alkenes.
Oxidation: Alcohols, carboxylic acids.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-methyloctane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-methyloctane in chemical reactions involves the formation of a reactive bromomethyl intermediate. This intermediate can undergo various transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily dictated by the nature of the nucleophile or electrophile interacting with the bromomethyl group.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-2-methyloctane: Similar structure but with a chlorine atom instead of bromine.
4-(Iodomethyl)-2-methyloctane: Similar structure but with an iodine atom instead of bromine.
4-(Hydroxymethyl)-2-methyloctane: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
4-(Bromomethyl)-2-methyloctane is unique due to the reactivity of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This makes it a valuable intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Propiedades
Fórmula molecular |
C10H21Br |
|---|---|
Peso molecular |
221.18 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-methyloctane |
InChI |
InChI=1S/C10H21Br/c1-4-5-6-10(8-11)7-9(2)3/h9-10H,4-8H2,1-3H3 |
Clave InChI |
DUDPZMNULBOHAV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine](/img/structure/B15302830.png)
![Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate](/img/structure/B15302841.png)







![3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15302890.png)
